

Trimethyl(triethylamine)aluminium: A Technical Overview of its Synthesis and Characterization

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **trimethyl(triethylamine)aluminium**, a Lewis acid-base adduct formed between trimethylaluminium and triethylamine. Due to the limited availability of specific experimental data for this particular adduct in publicly accessible literature, this document focuses on the general principles of its formation, the known characteristics of its constituent components, and the established methodologies for the synthesis and characterization of analogous organoaluminium compounds.

Introduction

Trimethyl(triethylamine)aluminium, with the chemical formula C9H24AlN, is an organoaluminium compound that exists as a complex between the powerful Lewis acid trimethylaluminium (TMA) and the Lewis base triethylamine (TEA).[1] TMA, which exists as a dimer (Al2(CH3)6), is a pyrophoric and highly reactive liquid widely used in organic synthesis and semiconductor manufacturing.[2][3] The formation of an adduct with a Lewis base like triethylamine can moderate the reactivity of TMA, making it a potentially safer and more selective reagent in certain applications.

Computed Properties of Trimethyl(triethylamine)aluminium[1]



Property	Value
Molecular Formula	C9H24AIN
Molecular Weight	173.28 g/mol
IUPAC Name	N,N-diethylethanamine;trimethylalumane
InChI	InChI=1S/C6H15N.3CH3.Al/c1-4-7(5-2)6- 3;;;;/h4-6H2,1-3H3;3*1H3;
InChlKey	XOKOVOQHLMWTRZ-UHFFFAOYSA-N
SMILES	CCN(CC)CC.CINVALID-LINKC

Synthesis General Reaction

The synthesis of **trimethyl(triethylamine)aluminium** involves the direct reaction of trimethylaluminium with triethylamine. This is a classic Lewis acid-base reaction where the lone pair of electrons on the nitrogen atom of triethylamine donates to the electron-deficient aluminium center of trimethylaluminium.[3]

Reaction Scheme:

Al2(CH3)6 + 2 N(CH2CH3)3 → 2 (CH3)3Al·N(CH2CH3)3

This reaction is typically exothermic and should be performed under an inert atmosphere (e.g., nitrogen or argon) due to the pyrophoric nature of trimethylaluminium.[2]

Conceptual Experimental Protocol

While a specific detailed protocol for this exact synthesis is not readily available, a general procedure can be outlined based on the synthesis of other organoaluminium adducts.

Materials:

• Trimethylaluminium (TMA) solution in a suitable anhydrous solvent (e.g., toluene, heptane)



- Anhydrous triethylamine (TEA)
- Anhydrous, inert solvent (e.g., toluene, heptane)
- Schlenk line or glovebox for inert atmosphere operations
- Dry glassware (flasks, syringes, cannulas)

Procedure:

- All glassware must be rigorously dried in an oven and cooled under an inert atmosphere.
- A known concentration of trimethylaluminium solution is transferred to a reaction flask under an inert atmosphere.
- The flask is cooled in an ice bath or dry ice/acetone bath to control the exothermic reaction.
- An equimolar amount of anhydrous triethylamine, dissolved in an anhydrous solvent, is added dropwise to the stirred TMA solution.
- After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for a specified period to ensure complete reaction.
- The solvent can be removed under vacuum to yield the **trimethyl(triethylamine)aluminium** adduct, which may be a liquid or a solid.

Safety Precautions:

Trimethylaluminium is extremely pyrophoric and reacts violently with air and water.[2] All manipulations must be carried out under a strict inert atmosphere. Personal protective equipment, including flame-resistant lab coats, safety glasses, and appropriate gloves, is mandatory.

Characterization

The characterization of **trimethyl(triethylamine)aluminium** would rely on standard spectroscopic techniques to confirm its structure and purity.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the methyl protons of the aluminium-bound methyl groups and the ethyl protons of the triethylamine ligand. The chemical shifts of these signals would be different from those of the free TMA and TEA due to the formation of the adduct.
- 13C NMR: The carbon NMR spectrum would similarly show distinct signals for the methyl carbons of the TMA moiety and the ethyl carbons of the TEA ligand in the complex.

Infrared (IR) Spectroscopy

IR spectroscopy can provide information about the bonding in the adduct. The Al-C and N-C stretching and bending vibrations would be observable. A comparison of the spectrum of the adduct with those of the starting materials would reveal shifts in vibrational frequencies upon coordination.

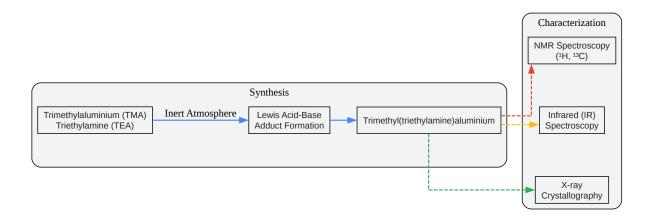
X-ray Crystallography

Single-crystal X-ray diffraction would provide the definitive solid-state structure of the **trimethyl(triethylamine)aluminium** adduct, including bond lengths and angles between the aluminium, carbon, and nitrogen atoms. This would confirm the geometry around the aluminium center, which is expected to be tetrahedral.

Logical Relationships and Workflows

The synthesis and characterization of **trimethyl(triethylamine)aluminium** follow a logical experimental workflow.



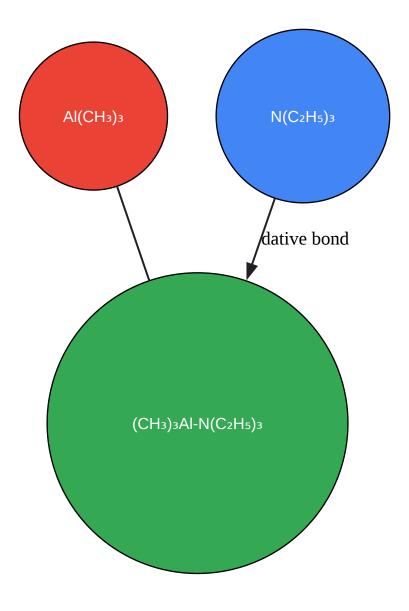


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Caption: A logical workflow for the synthesis and subsequent characterization of **trimethyl(triethylamine)aluminium**.

The structural relationship within the **trimethyl(triethylamine)aluminium** adduct is a classic example of a Lewis acid-base complex.





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Caption: Formation of the **trimethyl(triethylamine)aluminium** adduct through a dative bond.

Conclusion

Trimethyl(triethylamine)aluminium is a representative example of a Lewis acid-base adduct of an organoaluminium compound. While specific, detailed experimental data on its synthesis and characterization are not widely published, its formation and properties can be inferred from the well-established chemistry of trimethylaluminium and its adducts. Further research to fully characterize this compound would be valuable for exploring its potential applications as a reagent in organic synthesis and materials science. Researchers interested in utilizing this



compound should exercise extreme caution due to the hazardous nature of its precursor, trimethylaluminium.

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